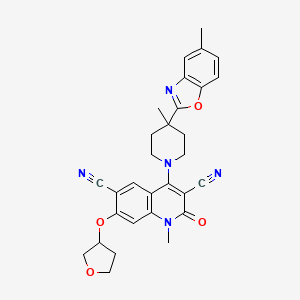
Dgk|A-IN-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dgk|A-IN-4 is a potent inhibitor of diacylglycerol kinase alpha (DGKα), an enzyme that plays a crucial role in the regulation of diacylglycerol and phosphatidic acid, two important lipid signaling molecules. DGKα is involved in various cellular processes, including cell proliferation, migration, and immune responses. Inhibitors of DGKα, such as this compound, have shown potential in enhancing anti-tumor immunity and are being explored for their therapeutic applications in cancer treatment .
Méthodes De Préparation
The synthesis of Dgk|A-IN-4 involves several steps, including the preparation of key intermediates and their subsequent reactions under specific conditionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and purification techniques. These methods are designed to produce the compound in sufficient quantities for research and potential therapeutic use .
Analyse Des Réactions Chimiques
Dgk|A-IN-4 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .
Applications De Recherche Scientifique
Dgk|A-IN-4 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the role of DGKα in lipid signaling pathways. In biology, this compound is employed to investigate the effects of DGKα inhibition on cellular processes such as proliferation, migration, and apoptosis .
In medicine, this compound is being explored for its potential therapeutic applications in cancer treatment. By inhibiting DGKα, this compound can enhance the anti-tumor immune response, making it a promising candidate for combination therapies with immune checkpoint inhibitors .
Mécanisme D'action
The mechanism of action of Dgk|A-IN-4 involves the inhibition of DGKα, which leads to an increase in diacylglycerol levels and a decrease in phosphatidic acid levels. This alteration in lipid signaling can affect various cellular processes, including the activation of protein kinase C and other downstream signaling pathways . By inhibiting DGKα, this compound can modulate immune responses and enhance the anti-tumor activity of immune cells .
Comparaison Avec Des Composés Similaires
Dgk|A-IN-4 is unique among DGKα inhibitors due to its high potency and selectivity. Similar compounds include other DGKα inhibitors such as CU-3 and ISM4312A, which also target DGKα but may differ in their chemical structure and pharmacological properties . Compared to these compounds, this compound has shown superior efficacy in preclinical studies, making it a promising candidate for further development .
Propriétés
Formule moléculaire |
C30H29N5O4 |
|---|---|
Poids moléculaire |
523.6 g/mol |
Nom IUPAC |
1-methyl-4-[4-methyl-4-(5-methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]-2-oxo-7-(oxolan-3-yloxy)quinoline-3,6-dicarbonitrile |
InChI |
InChI=1S/C30H29N5O4/c1-18-4-5-25-23(12-18)33-29(39-25)30(2)7-9-35(10-8-30)27-21-13-19(15-31)26(38-20-6-11-37-17-20)14-24(21)34(3)28(36)22(27)16-32/h4-5,12-14,20H,6-11,17H2,1-3H3 |
Clé InChI |
NASLVCVITKSRNY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)OC(=N2)C3(CCN(CC3)C4=C(C(=O)N(C5=C4C=C(C(=C5)OC6CCOC6)C#N)C)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4R)-4-[(3R,8S,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12374739.png)
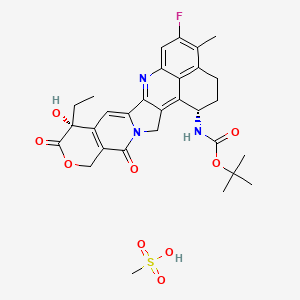
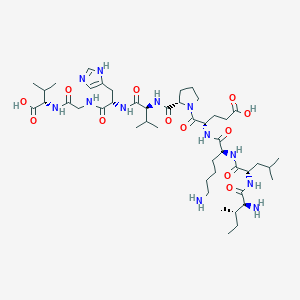
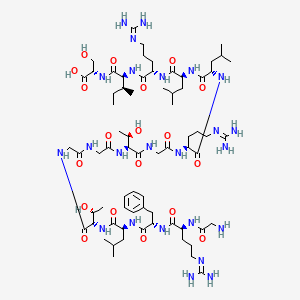
![N-[[4-[[4-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]phenyl]carbamoyl]phenyl]methyl]-N-cyclopropyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide](/img/structure/B12374766.png)
![disodium;5-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-2-[4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-2-sulfonatophenyl]benzenesulfonate](/img/structure/B12374769.png)
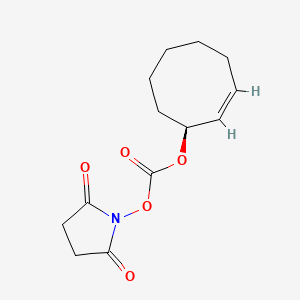
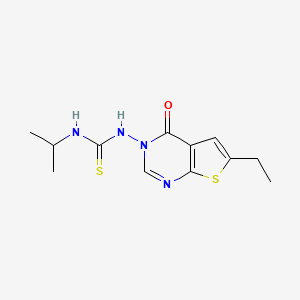
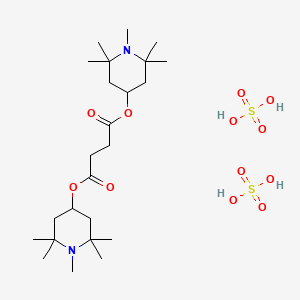
![2-[[5-chloro-2-[(5-cyanopyridin-3-yl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl-[3-(dimethylamino)propyl]amino]ethanesulfonic acid](/img/structure/B12374784.png)
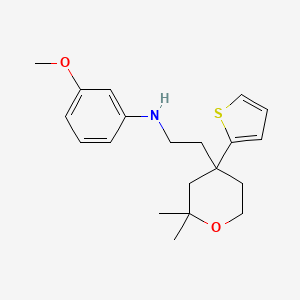
![N-[(2S)-3-hydroxy-3-methyl-1-oxo-1-[[(2S,3S)-1-oxo-1-[[(2R)-1-oxo-1-[(2R)-2-phenylpyrrolidin-1-yl]propan-2-yl]amino]-3-phenylbutan-2-yl]amino]butan-2-yl]-4,4-dimethylpentanamide](/img/structure/B12374795.png)
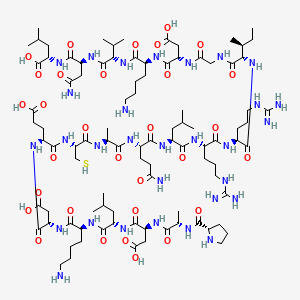
![disodium;4-[(5-carbamoyl-1-ethyl-6-hydroxy-4-methyl-2-oxopyridin-3-yl)diazenyl]-6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzene-1,3-disulfonate](/img/structure/B12374806.png)
